1-(4-Bromophenyl)ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC16686054
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrCl2N2 |
|---|---|
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | 1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
| Standard InChI Key | LCLFRGLJUCXQPV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(CN)N)Br.Cl.Cl |
Introduction
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is a significant organic compound characterized by its unique molecular structure and properties. It belongs to the category of organic amines and diamines, featuring a bromophenyl group attached to an ethane-1,2-diamine backbone. This compound is notable for its applications in various scientific fields due to its reactivity and versatility in chemical transformations.
Synthesis and Preparation
The synthesis of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-bromobenzyl chloride with ethylenediamine under basic conditions. This process facilitates nucleophilic substitution, allowing for the formation of the desired diamine structure.
Chemical Reactivity and Applications
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Reactivity: The compound exhibits significant reactivity due to the presence of amino groups and the bromine substituent. These functional groups enable participation in various chemical transformations, including nucleophilic reactions.
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Applications: The compound's applications span across organic synthesis, where its reactivity is leveraged to form complex molecules. The steric and electronic factors associated with the bromophenyl substituent can influence the stability of transition states during chemical reactions.
Research Findings and Implications
Research on 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride highlights its potential in organic synthesis due to its versatile chemical properties. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex organic molecules.
Comparison with Related Compounds
Other compounds like 1-(4-Bromophenyl)ethane-1,2-diol and 1-(4-Bromophenyl)ethane-1,2-diamine share similar structural motifs but differ in their functional groups. For instance, 1-(4-Bromophenyl)ethane-1,2-diol features hydroxyl groups instead of amino groups, affecting its reactivity and applications .
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride | C8H12BrN2·2HCl | 288.01 g/mol | Amino groups, bromine substituent |
| 1-(4-Bromophenyl)ethane-1,2-diol | C8H9BrO2 | 217.06 g/mol | Hydroxyl groups, bromine substituent |
| 1-(4-Bromophenyl)ethane-1,2-diamine | C8H11BrN2 | 215.09 g/mol | Amino groups, bromine substituent |
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